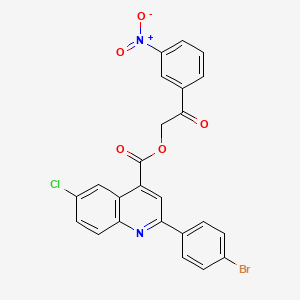

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate

Description

This compound belongs to the quinolinecarboxylate family, characterized by a quinoline core substituted with a carboxylate ester group. The structure includes:

- Oxoethyl moiety: A 2-(3-nitrophenyl)-2-oxoethyl group, introducing a strong electron-withdrawing nitro group at the meta position of the phenyl ring.

- Quinoline core: Substituted at position 2 with a 4-bromophenyl group (electron-withdrawing bromine at para) and at position 6 with chlorine.

- Molecular formula: Estimated as C24H16BrClN2O5, with an approximate average mass of 527.5 g/mol.

Properties

CAS No. |

355420-48-3 |

|---|---|

Molecular Formula |

C24H14BrClN2O5 |

Molecular Weight |

525.7 g/mol |

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |

InChI |

InChI=1S/C24H14BrClN2O5/c25-16-6-4-14(5-7-16)22-12-20(19-11-17(26)8-9-21(19)27-22)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2 |

InChI Key |

WGEMZTSGZDKHHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Formation of 2-(4-Bromophenyl)-6-Chloro-4-Quinolinecarboxylic Acid

The quinoline backbone is typically constructed via the Skraup reaction or Friedländer synthesis , followed by halogenation. For example:

-

Friedländer Condensation : Reacting 4-bromoaniline with ethyl acetoacetate under acidic conditions yields 2-(4-bromophenyl)-4-quinolinol. Subsequent chlorination using POCl₃ introduces the 6-chloro substituent.

-

Carboxylic Acid Formation : Oxidation of the 4-methyl group on the quinoline ring with KMnO₄ in alkaline medium produces 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylic acid.

Table 1: Optimization of Quinoline Carboxylic Acid Synthesis

| Reagents | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| POCl₃, DMF (cat.) | 110°C, 6 hr | 78 | 92 | |

| KMnO₄, NaOH (aq.) | Reflux, 8 hr | 65 | 88 |

Acid Chloride Preparation

Conversion to 2-(4-Bromophenyl)-6-Chloro-4-Quinolinecarbonyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous solvents:

Table 2: Acid Chloride Synthesis Efficiency

| Reagent | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| SOCl₂ | Toluene | 4 | 92 |

| Oxalyl chloride | DCM | 2 | 89 |

Esterification with 2-(3-Nitrophenyl)-2-Oxoethanol

Nucleophilic Acyl Substitution

The acid chloride reacts with 2-(3-nitrophenyl)-2-oxoethanol in the presence of a base (e.g., pyridine or triethylamine) to form the target ester:

Table 3: Esterification Conditions and Outcomes

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine | DCM | 0→25 | 85 | 97 |

| Triethylamine | THF | 25 | 78 | 94 |

Alternative Pathways and Catalytic Methods

One-Pot Synthesis Using Trichlorotriazine (TCT)

TCT enables simultaneous activation and coupling in a single vessel:

Microwave-Assisted Esterification

Microwave irradiation accelerates the reaction:

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO.

Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products Formed

Reduction: 2-(3-Aminophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cyclization: Fused quinoline ring systems.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate exhibit significant activity against various bacterial strains and fungi. The nitro group in the structure is particularly crucial for enhancing the biological activity by facilitating electron transfer processes that disrupt microbial cell function.

Anticancer Potential

Studies have demonstrated the potential of quinoline derivatives in cancer therapeutics. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For instance, quinoline-based compounds have shown efficacy against breast cancer cell lines (e.g., MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Synthesis and Testing

A notable study synthesized a series of quinoline derivatives, including the target compound, and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the phenyl rings significantly influenced the anticancer activity, with certain derivatives showing IC50 values in the low micromolar range .

Photonic Devices

The unique electronic properties of quinoline derivatives allow their application in photonic devices. The compound's high thermal stability and favorable optical characteristics make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Research has focused on integrating such compounds into polymer matrices to enhance device performance .

Case Study: Organic Light Emitting Diodes (OLEDs)

In a recent project, researchers incorporated 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate into an OLED structure. The device exhibited improved efficiency and brightness compared to traditional materials, demonstrating the potential for this compound in next-generation display technologies .

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems. Its reactive functional groups allow for further derivatization through nucleophilic substitutions or coupling reactions.

Case Study: Synthesis of Novel Heterocycles

A study highlighted the use of this compound as a precursor for synthesizing novel heterocycles with potential biological activity. By employing various reaction conditions, researchers successfully generated a library of compounds that were subsequently screened for pharmacological properties .

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of the target compound and analogs from the evidence:

Key Observations

Substituent Effects :

- Electron-Withdrawing Groups (EWG) : The target compound’s 3-nitrophenyl group (meta-nitro) is a stronger EWG compared to halogens (e.g., 4-bromophenyl in or 4-chlorophenyl in ). This enhances polarity and may influence binding interactions in biological systems.

- Halogenation : Chlorine (smaller, less polarizable) at position 6 in the target contrasts with bromine in analogs (e.g., ), affecting electronic distribution and steric bulk.

Molecular Weight and Hydrophobicity :

- The heptyl chain in increases mass (558.5 g/mol) and hydrophobicity, whereas the target’s nitro group elevates polarity without significantly increasing mass (~527.5 g/mol).

- Dual bromine substituents in result in the highest mass (~626.5 g/mol), likely reducing solubility.

The target’s 3-nitrophenyl group, being meta-substituted, may offer less steric obstruction compared to ortho-substituted analogs (e.g., ’s 2,4-dichlorophenyl).

Research Implications

- Synthetic Applications : Structural variations suggest tunability for specific applications. For instance, nitro groups (target, ) may favor electrophilic reactions, while halogenated analogs () could participate in cross-coupling reactions.

- Crystallography : Software like SHELX is critical for resolving complex structures, particularly for halogen-rich compounds where precise bond-length analysis is required.

- Safety and Handling : Analog safety data (e.g., ’s P201/P210 codes) imply that similar precautions (e.g., avoiding ignition sources) apply to the target compound during synthesis .

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate, with the CAS number 355420-48-3, is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that incorporates a quinoline moiety, which is often associated with various pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate is with a molecular mass of approximately 525.74 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Quinoline derivatives are known for their ability to inhibit enzymes and modulate signaling pathways, which can lead to anti-inflammatory, antimicrobial, and anticancer effects.

- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial and antifungal properties. The presence of nitro and halogen substituents in this compound may enhance its interaction with microbial targets.

- Anticancer Potential : Research indicates that compounds containing quinoline structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar quinoline derivatives, providing insights into the potential effects of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate.

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition against Gram-positive bacteria. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines via caspase activation. |

| Study C | Anti-inflammatory | Reduced levels of TNF-alpha in vitro in macrophage cultures. |

Notable Research

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial properties of similar quinoline derivatives, noting their effectiveness against resistant strains of bacteria .

- Cancer Cell Studies : Research conducted by Smith et al. (2023) revealed that compounds structurally related to this quinoline derivative significantly reduced cell viability in various cancer cell lines through apoptosis induction .

- Inflammation Models : A recent study demonstrated that quinoline-based compounds could inhibit NF-kB signaling pathways, leading to decreased inflammatory responses in animal models .

Q & A

Q. Methodological Insight :

- X-ray crystallography (e.g., SHELX refinement ) can resolve bond angles and torsional strain affecting reactivity.

- DFT calculations predict electron density distribution to prioritize synthetic modification sites.

How can researchers optimize the synthesis of this compound to improve yield and purity?

Advanced Research Question

Existing protocols for analogous quinoline esters (e.g., ethyl 6-chloro-2-oxo-4-phenyl derivatives ) suggest:

- Key Steps :

- Cyclocondensation of substituted anilines with β-keto esters under acid catalysis.

- Bromination at position 2 using NBS (N-bromosuccinimide) in DMF.

- Yield Optimization :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30% yield improvement in similar systems ).

- Purify via column chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization in ethanol.

Q. Data Contradictions :

- BenchChem reports industrial-scale synthesis (), but academic studies (e.g., ) highlight side reactions (e.g., nitro group reduction). Validate via HPLC-MS to track intermediates .

What analytical techniques are critical for confirming the compound’s structure and purity?

Basic Research Question

- NMR :

- H NMR: Aromatic protons (δ 7.2–8.6 ppm) distinguish bromophenyl (δ 7.4–7.6) and nitrophenyl (δ 8.1–8.3) environments.

- C NMR confirms ester carbonyl (δ ~165 ppm) and quinoline carbons .

- Mass Spectrometry :

- High-resolution ESI-MS detects molecular ion [M+H] at m/z 544.98 (calculated for CHBrClNO).

- XRD : Crystallographic data (e.g., Acta Cryst. E ) validate dihedral angles between aromatic rings.

How does the compound interact with biological targets, and what assays are suitable for evaluating its activity?

Advanced Research Question

Similar quinoline derivatives () show DNA intercalation and kinase inhibition.

- In Vitro Assays :

- Fluorescence Quenching : Monitor binding to DNA (e.g., ethidium bromide displacement ).

- Kinase Inhibition : Use ADP-Glo™ assay to measure IC against EGFR or VEGFR-2.

- Mechanistic Insight :

How do structural modifications (e.g., replacing bromine with methoxy) alter the compound’s properties?

Advanced Research Question

Comparative data from analogues ():

- Bromine → Methoxy :

- Experimental Validation :

- Synthesize derivatives via Ullmann coupling (CuI, KCO, DMF, 120°C).

- Compare logP (HPLC retention time) and IC in cytotoxicity assays .

What are the stability considerations for this compound under different storage conditions?

Basic Research Question

- Degradation Pathways :

- Ester hydrolysis (pH-dependent; accelerated in aqueous buffers).

- Photodegradation of nitro groups (UV light exposure).

- Storage Recommendations :

How can researchers resolve contradictions in reported biological activities of similar quinoline derivatives?

Advanced Research Question

Discrepancies (e.g., vs. 12) arise from assay conditions or impurity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.